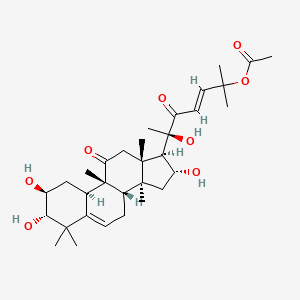
Cucurbitacin Q1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucurbitacin Q1 is a naturally occurring compound found in various plant species, particularly within the Cucurbitaceae family. It belongs to the group of cucurbitacins, which are cucurbitane-type tetracyclic triterpenoid saponins. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor properties .
Synthesis Analysis
While cucurbitacins are abundant in nature, their isolation can be challenging. Researchers have developed chemical synthesis methods to overcome this limitation. The detailed chemical structure of this compound can be found in Figures S1, S2, and S3 of the relevant literature .
Molecular Structure Analysis
This compound is a tetracyclic terpene with a steroidal structure. It consists of 30 carbon atoms arranged in its basic skeleton. For precise chemical data, refer to the supplementary material in the Additional file 1 of the research .
Chemical Reactions Analysis
The synthesis of cucurbitacins involves intricate chemical reactions. Detailed information on the synthesis process can be found in Figures S4 to S12 of the Additional file 1 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anti-Cancer Activity
- Cucurbitacin compounds, including Cucurbitacin Q1, have demonstrated significant anticancer properties in various studies. They have been found to induce cell cycle arrest, apoptosis, and inhibit cell proliferation in different cancer cell lines, including lung, cervical, and breast cancer, among others. The mechanisms involve modulation of signaling pathways such as JAK-STAT3, MAPK, and PI3K/Akt, which are crucial in cancer cell survival and proliferation (Liu et al., 2021); (Sikander et al., 2016); (Wakimoto et al., 2008).
Anti-Inflammatory Effects
- Cucurbitacin compounds have shown significant anti-inflammatory effects. For instance, they have been found to modulate inflammatory responses and pathways in various models, such as in a rodent model of periodontitis and in lymphocytes. This involves the regulation of inflammatory mediators and signals like TNF-α, COX-2, and RANK/RANKL/OPG (Zhong et al., 2020); (Wang et al., 2014).
Immunomodulatory Properties
- Cucurbitacin E, closely related to this compound, has been found to have immunomodulatory effects. These effects include modulation of immune responses, which can be beneficial in treating inflammatory diseases and potentially augmenting cancer treatments (Attard & Martinoli, 2015).
Mechanisms of Action
- The mechanisms through which cucurbitacins exert their effects are diverse and complex. They involve targeting various cellular processes and signaling pathways, including JAK-STAT, MAPK, PI3K/Akt, and others. This broad spectrum of activity makes them promising candidates for therapeutic applications, especially in diseases where these pathways are dysregulated (Cai et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMTWXDWFWZHV-OBTWUPKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

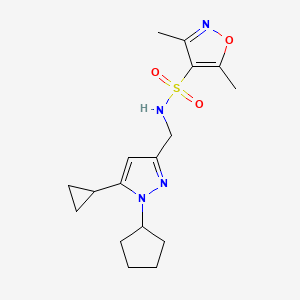
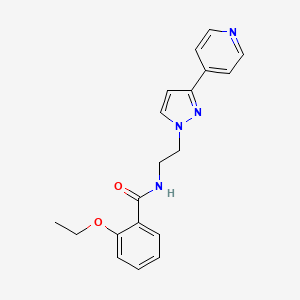
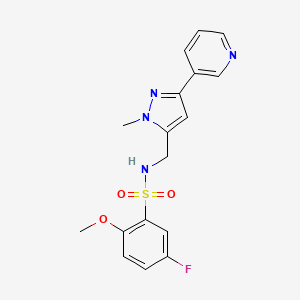

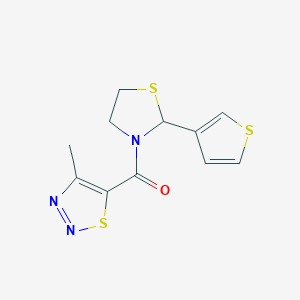
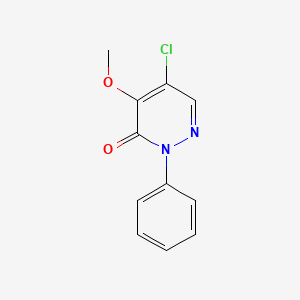
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)
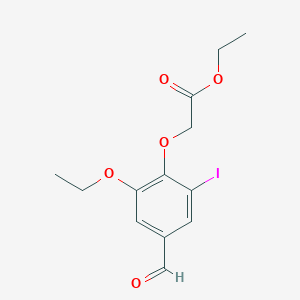
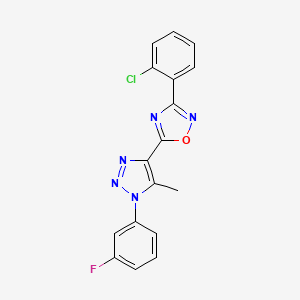
![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)
![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)